molecular formula C10H16N4O B1468619 3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 1341055-35-3

3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B1468619
CAS No.: 1341055-35-3
M. Wt: 208.26 g/mol
InChI Key: GJGSIEAQIBYDOD-UHFFFAOYSA-N
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Description

3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound with a unique structure that combines a pyrrolidine ring, an aminomethyl group, and a pyrazinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrazinone compounds .

Scientific Research Applications

3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one include other pyrazinone derivatives and pyrrolidine-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-5-3-12-9(10(13)15)14-4-2-8(6-11)7-14/h3,5,8H,2,4,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGSIEAQIBYDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
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3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
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3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
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3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
Reactant of Route 5
3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
Reactant of Route 6
3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

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